

4-Chlorophenyl 4-methoxybenzoate chemical properties

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Compound of Interest

Compound Name: *p*-Anisic acid, 4-chlorophenyl ester

CAS No.: 29558-84-7

Cat. No.: B8646672

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4-Chlorophenyl 4-Methoxybenzoate: A Comprehensive Technical Guide on Synthesis, Properties, and Catalytic Applications

Executive Summary

In the realm of advanced organic synthesis and physical organic chemistry, aryl esters serve as critical intermediates and mechanistic probes. 4-Chlorophenyl 4-methoxybenzoate (CAS: 29558-84-7) is a highly specialized aryl ester characterized by a push-pull electronic system. The electron-donating methoxy group on the benzoyl moiety combined with the electron-withdrawing chloro group on the phenolic moiety creates a highly polarized ester linkage. This structural dichotomy makes it an ideal substrate for studying substituent effects (via Hammett plots) and a highly reactive acyl donor in transition-metal-catalyzed C–O bond activation workflows.

This whitepaper provides an authoritative, data-driven analysis of the physicochemical properties, validated synthetic methodologies, and advanced catalytic applications of 4-chlorophenyl 4-methoxybenzoate.

Chemical Architecture & Physicochemical Profiling

The reactivity of 4-chlorophenyl 4-methoxybenzoate is fundamentally dictated by its electronic distribution. The

-methoxy group increases the electron density of the carbonyl oxygen, while the

-chlorophenyl acts as an excellent leaving group due to the inductive stabilization of the resulting phenoxide anion by the chlorine atom. This specific cross-interaction between the substituents has been utilized to map carbonyl carbon

C NMR chemical shifts, providing deep insights into transition state stabilization during acyl transfer reactions[1].

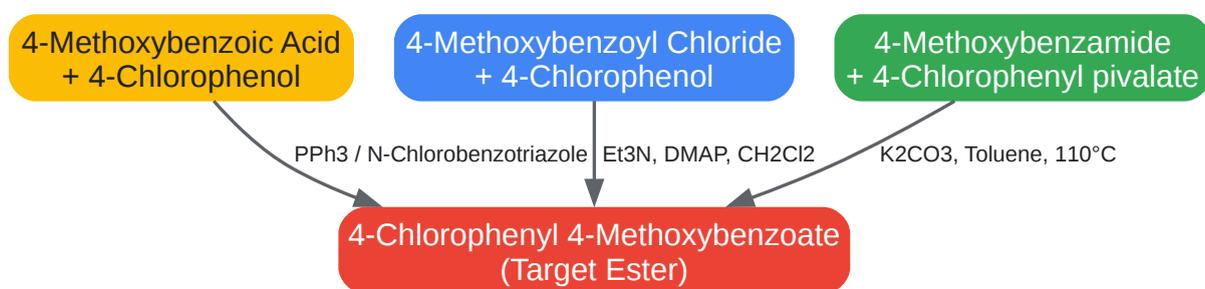
Quantitative Data Summary

The following table consolidates the verified physicochemical and spectroscopic properties of the compound, essential for analytical verification during synthesis[2],[3],[4].

Property	Value	Analytical Significance
Molecular Formula	C H ClO	Confirms elemental composition.
Molecular Weight	262.69 g/mol	Required for stoichiometric calculations.
Melting Point	97–99 °C	Primary indicator of bulk purity[4].
LogP	~3.50	Indicates high lipophilicity, relevant for extraction[5].
H NMR (CDCl ₃ , 300 MHz)	8.17-8.12 (m, 2H), 7.40 (d, =8.8 Hz, 2H), 7.15 (d, =8.8 Hz, 2H), 7.03-6.96 (m, 2H), 3.90 (s, 3H)	Validates the para-substitution patterns on both aromatic rings[3].
C NMR (CDCl ₃ , 75 MHz)	163.9, 149.5, 132.2, 131.0, 129.4, 123.0, 121.3, 113.8, 55.4	163.9 confirms the ester carbonyl carbon[3].

Validated Synthetic Methodologies

The synthesis of 4-chlorophenyl 4-methoxybenzoate can be approached via classical Schotten-Baumann conditions or modern, mild catalytic transesterification. The choice of pathway depends on the tolerance of other functional groups present in more complex derivatives.



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Fig 1: Divergent synthetic pathways for 4-chlorophenyl 4-methoxybenzoate.

Protocol A: Mild Esterification via PPh /N-Chlorobenzotriazole Activation

Causality & Mechanism: Traditional esterification often relies on harsh acyl chlorides (e.g., SOCl

activation), which generate HCl and can degrade sensitive substrates. The PPh

/N-chlorobenzotriazole system acts as a self-validating redox couple. N-chlorobenzotriazole oxidizes PPh

to form a highly reactive acylphosphonium intermediate in situ. This intermediate undergoes rapid nucleophilic attack by 4-chlorophenol under neutral conditions, driving the reaction forward without generating destructive acidic byproducts[4].

Step-by-Step Workflow:

- **Reagent Preparation:** In an oven-dried Schlenk flask under an argon atmosphere, dissolve triphenylphosphine (PPh , 1.2 equiv) and N-chlorobenzotriazole (1.2 equiv) in anhydrous CH Cl (0.5 M).
- **Activation:** Stir the mixture at room temperature for 10 minutes until a pale yellow solution indicates the formation of the phosphonium complex.
- **Substrate Addition:** Add 4-methoxybenzoic acid (1.0 equiv) in one portion. Stir for an additional 15 minutes to form the active acylphosphonium intermediate.
- **Nucleophilic Attack:** Introduce 4-chlorophenol (1.0 equiv). Stir the reaction at room temperature. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc, 4:1).
- **Quench & Extraction:** Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO . Extract the aqueous layer with CH

Cl

(3 × 15 mL).

- Purification: Dry the combined organic layers over anhydrous Na

SO

, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the solid product (m.p. 97-99 °C)[4].

Protocol B: K₂CO₃-Catalyzed Transesterification

Causality & Mechanism: For late-stage functionalization, using primary amides as acyl donors provides a stable, atom-economical route. Potassium carbonate (K

CO

) acts as a mild base to deprotonate the 4-chlorophenyl pivalate, initiating a transesterification equilibrium that is thermodynamically driven toward the more stable 4-chlorophenyl 4-methoxybenzoate product[3].

Step-by-Step Workflow:

- Reaction Setup: Charge a sealed tube with 4-methoxybenzamide (0.5 mmol), 4-chlorophenyl pivalate (0.25 mmol), and K

CO

(20 mol%)[3].

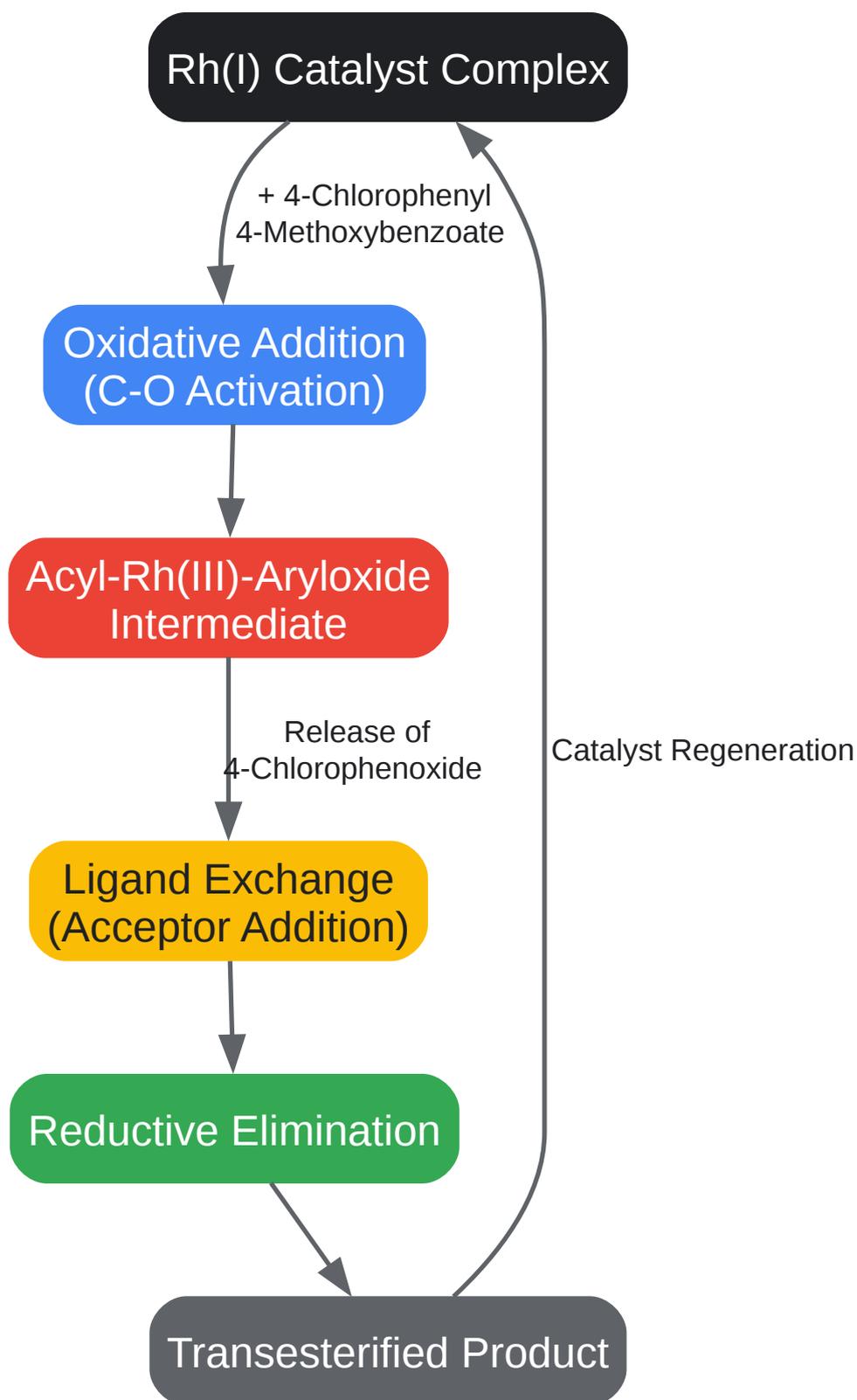
- Solvent Addition: Add anhydrous toluene (2.0 mL) to the mixture.
- Thermal Activation: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–24 hours.
- Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base.

- Isolation: Concentrate the filtrate and purify via column chromatography to isolate the ester (Yield: ~76%)[3].

Advanced Catalytic Applications: Rhodium-Catalyzed Acyl Transfer

Aryl esters like 4-chlorophenyl 4-methoxybenzoate are not just end-products; they are powerful acyl donors in transition-metal catalysis. Specifically, they are utilized in Rhodium(I)-catalyzed equilibrium-shifting acyl transfer reactions[6].

The 4-chlorophenoxide moiety is an exceptional leaving group. When exposed to a Rh(I) catalyst (e.g., hydridotetrakis(triphenylphosphine)rhodium(I) with a dppe ligand), the metal center undergoes oxidative addition directly into the C(acyl)–O bond. This generates an Acyl-Rh(III)-aryloxide intermediate. By introducing a co-substrate (such as an acyl fluoride or thioester), the equilibrium can be strategically shifted to generate new, complex carbonyl compounds[6].



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Fig 2: Rhodium-catalyzed acyl transfer mechanism via C-O bond activation.

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